
2-(2-Chloro-5-hydroxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-5-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H7ClO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a hydroxyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-hydroxyphenyl)acetic acid can be achieved through several methods. One common approach involves the chlorination of 2-hydroxyphenylacetic acid. The reaction typically uses chlorine gas in the presence of a suitable solvent, such as glacial acetic acid, under controlled temperature conditions .
Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts to achieve the desired product under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-5-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form a hydroxyphenylacetic acid derivative.
Substitution: The chlorine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-5-hydroxyphenyl)acetic acid.
Reduction: Formation of 2-(2-hydroxyphenyl)acetic acid.
Substitution: Formation of 2-(2-amino-5-hydroxyphenyl)acetic acid.
Applications De Recherche Scientifique
2-(2-Chloro-5-hydroxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in modulating biological pathways and as a ligand for certain receptors.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-5-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets. It acts as an agonist of metabotropic glutamate receptors, particularly mGluR5. This interaction leads to the potentiation of depolarization in hippocampal neurons, which is induced through NMDA receptor activation. The compound’s effects on these receptors are crucial for its potential therapeutic applications in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxyphenylacetic acid: Lacks the chlorine substitution, making it less reactive in certain chemical reactions.
2-Chloro-5-hydroxyphenylglycine: Similar structure but contains an amino group, which alters its biological activity and receptor interactions.
Uniqueness
2-(2-Chloro-5-hydroxyphenyl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H7ClO3 |
|---|---|
Poids moléculaire |
186.59 g/mol |
Nom IUPAC |
2-(2-chloro-5-hydroxyphenyl)acetic acid |
InChI |
InChI=1S/C8H7ClO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) |
Clé InChI |
JLMBBFGJOUUCTB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)CC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


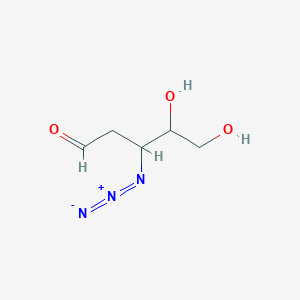

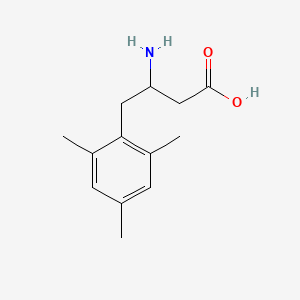
![N-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexyl]-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B15124676.png)
![6-Hydroxy-5-(hydroxymethyl)tetrahydrofuro[2,3-d][1,3]oxazol-2(3H)-one](/img/structure/B15124680.png)
![8-Hydroxy-3-methyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione](/img/structure/B15124687.png)
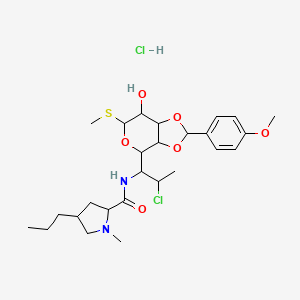

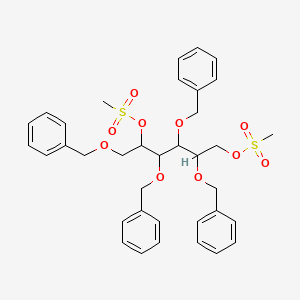

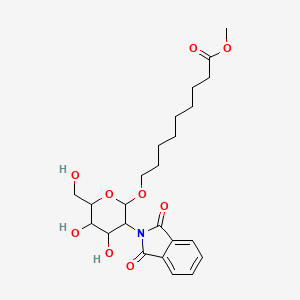
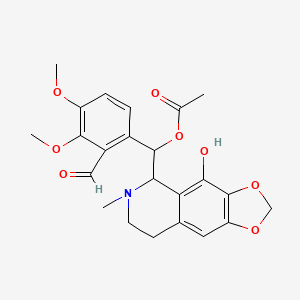
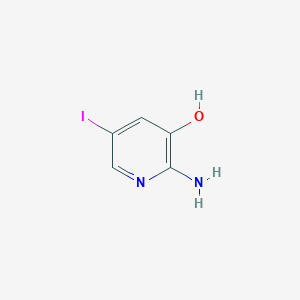
![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
